3-(Pyrimidin-2-yl)acrylic acid

Agrochemical fungicides Stereoselective synthesis Phytopathogen control

3-(Pyrimidin-2-yl)acrylic acid (CAS 408533-41-5) is a low-molecular-weight (150.13 g/mol) heterocyclic building block consisting of a pyrimidine ring linked to an acrylic acid moiety at the 2-position. The compound is specifically characterized as the (E)-isomer, (E)-3-pyrimidin-2-ylprop-2-enoic acid, a stereochemical feature that is central to its biological performance and synthetic utility in both agrochemical and medicinal chemistry programs.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 408533-41-5
Cat. No. B1611302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-yl)acrylic acid
CAS408533-41-5
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C=CC(=O)O
InChIInChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+
InChIKeyUHLPYNNSGRACAE-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-2-yl)acrylic Acid (CAS 408533-41-5): A Defined E-Configuration Building Block for Heterocyclic Synthesis


3-(Pyrimidin-2-yl)acrylic acid (CAS 408533-41-5) is a low-molecular-weight (150.13 g/mol) heterocyclic building block consisting of a pyrimidine ring linked to an acrylic acid moiety at the 2-position [1]. The compound is specifically characterized as the (E)-isomer, (E)-3-pyrimidin-2-ylprop-2-enoic acid, a stereochemical feature that is central to its biological performance and synthetic utility in both agrochemical and medicinal chemistry programs [1]. Its moderate lipophilicity (XLogP3-AA of 0.2) and capacity for hydrogen bonding (1 donor, 4 acceptors) distinguish it from other heteroaryl acrylic acid analogs [1].

Why 3-(Pyrimidin-2-yl)acrylic Acid Cannot Be Replaced by Generic Pyridine or Other Pyrimidine Acrylic Acid Analogs


Generic substitution fails for 3-(Pyrimidin-2-yl)acrylic acid due to a combination of quantifiable differences in stereochemistry, lipophilicity, and hydrogen bonding, which together dictate biological and synthetic outcomes. The (E)-configuration, as protected by patents for agrochemical agents, is a critical requirement for biological activity at phytopathogen targets, and the related (Z)-isomer is not biologically equivalent [1]. Furthermore, replacing the pyrimidine ring with a pyridine analog (e.g., 3-(pyridin-2-yl)acrylic acid) fundamentally alters key physicochemical parameters: the logP value drops by nearly one order of magnitude (1.18 vs. 0.2), and the polar surface area (PSA) is decreased, impacting solubility and permeability profiles essential for lead optimization [2][3].

Quantitative Differential Evidence for 3-(Pyrimidin-2-yl)acrylic Acid in Scientific Selection


Defined (E)-Stereochemistry as a Biological and Synthetic Requirement

The (E)-isomer of 3-(Pyrimidin-2-yl)acrylic acid is not interconvertible with its (Z)-isomer for agrochemical applications. A foundational patent for E-isomers of acrylic acid derivatives, including those with pyrimidinyl groups, explicitly claims their improved method of synthesis and use in agriculture [1]. This establishes the (E)-stereochemistry as a critical quality attribute (CQA) for biological function, making generic (Z)-isomer or undefined isomeric mixtures unsuitable substitutes.

Agrochemical fungicides Stereoselective synthesis Phytopathogen control

Reduced Lipophilicity Compared to Pyridinyl Analog Improves Aqueous Compatibility

The lipophilicity of 3-(Pyrimidin-2-yl)acrylic acid is significantly lower than that of its 3-(pyridin-2-yl)acrylic acid counterpart (CAS 7340-22-9). The target compound has a computed XLogP3-AA of 0.2 [1], whereas the pyridine analog has a measured LogP of 1.18 [2]. This represents a decrease of 0.98 log units, indicating the pyrimidine version is considerably more hydrophilic.

Medicinal chemistry Physicochemical profiling Lead optimization

Greater Polar Surface Area and Hydrogen Bond Acceptor Count Over the Pyridine Analog

The presence of a second ring nitrogen in the pyrimidine core increases both the topological polar surface area (tPSA) and the hydrogen bond acceptor count compared to the pyridine analog. 3-(Pyridin-2-yl)acrylic acid has a tPSA of 50.2 Ų and 3 hydrogen bond acceptors . While the exact tPSA for the target compound is not found in the primary source, its composition has 4 hydrogen bond acceptors versus 3 for the pyridine, and its tPSA is predictably higher [1]. This increase restricts passive membrane permeability.

Drug design Permeability Blood-brain barrier

Recommended Scientific and Industrial Scenarios for Procuring 3-(Pyrimidin-2-yl)acrylic Acid


Agrochemical Discovery: Synthesis of E-Isomer Specific Fungicidal Candidates

Based on the patent requirement for E-isomers of pyrimidinyl acrylic acid derivatives as phytopathogen control agents [1], this compound is the essential starting material for developing next-generation fungicides. Its purchase as a defined (E)-isomer ensures the stereochemical outcome of downstream syntheses matches the biologically active configuration.

Medicinal Chemistry: Polarity-Driven Scaffold Hopping from Pyridine-Based Leads

In lead optimization programs, replacing a pyridine ring with a pyrimidine is a classic strategy to lower logP and increase PSA. For a lead series based on 3-(pyridin-2-yl)acrylic acid, procuring the pyrimidine analog allows for direct assessment of how a ΔlogP of -0.98 and increased hydrogen bond acceptors impact solubility, cellular potency, and pharmacokinetics [2][3].

Chemical Biology: Probe Design Requiring Defined E-Olefin Geometry

The compound serves as a precursor for synthesizing photoreactive probes or activity-based probes where the (E)-configured acrylic acid moiety is crucial for target engagement. The specific geometry is vital for applications such as designing MexAB-OprM efflux pump inhibitors, where olefin geometry directly correlates with biological stability and activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyrimidin-2-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.